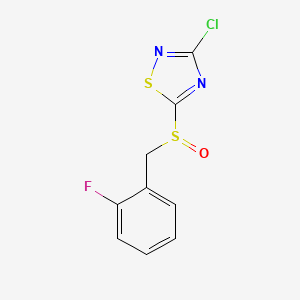![molecular formula C13H9ClO B1607774 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde CAS No. 675596-30-2](/img/structure/B1607774.png)
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
“2-Chloro-1,1’-biphenyl” is a chemical compound with the formula C12H9Cl. It’s also known by other names such as “2-Chlorobiphenyl”, “2-Chlorodiphenyl”, “2-Monochlorobiphenyl”, and "o-Chlorodiphenyl" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1,1’-biphenyl” consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings .Physical And Chemical Properties Analysis
“2-Chloro-1,1’-biphenyl” has a molecular weight of 188.653. It has a density of 1.131 g/cm³, a melting point of 32-34°C, a boiling point of 274°C at 760 mmHg, and a flash point of 115.9°C. Its solubility in water is 7.8 mg/L at 25°C .Applications De Recherche Scientifique
- Scientific Field : Environmental Science and Microbiology
- Application Summary : 2-chloro-1,1’-biphenyl is a type of PCB, which are persistent organic pollutants. They are widely used in industrial, commercial, and agricultural fields due to their excellent physical and chemical properties . However, they can cause environmental and health issues .
- Methods of Application or Experimental Procedures : The biodegradation of PCBs like 2-chloro-1,1’-biphenyl can occur through anaerobic reductive dechlorination, aerobic metabolic degradation, or the coupling of anaerobic dechlorination and aerobic degradation . This involves the use of functional bacteria and enzymes .
- Results or Outcomes : The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized . This provides a theoretical foundation and practical basis to use PCB-degrading microorganisms for bioremediation .
- Scientific Field : Chemistry
- Application Summary : 2-chloro-1,1’-biphenyl is used in the study of thermophysical properties . It’s also used as a reference compound in various scientific studies due to its well-known properties .
- Methods of Application or Experimental Procedures : The properties of 2-chloro-1,1’-biphenyl can be studied using various experimental methods, including gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- Results or Outcomes : The results of these studies provide valuable data about the compound’s properties, such as its triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
In addition, some related compounds, such as RuPhos Pd G2 and SPhos Pd G2, are used as precatalysts in the preparation of certain organic compounds .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNRHBKEFUOWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362700 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
675596-30-2 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

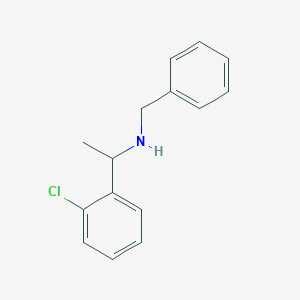
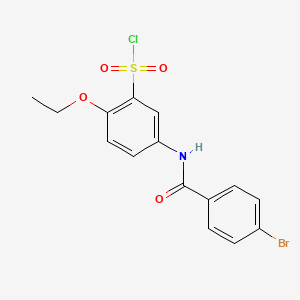
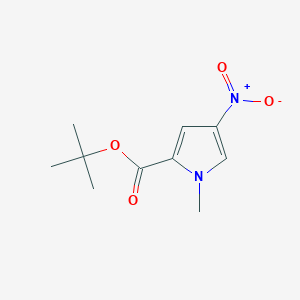
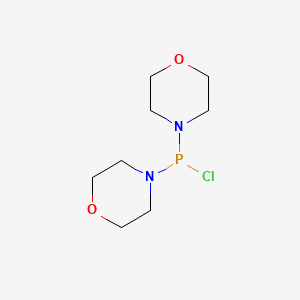
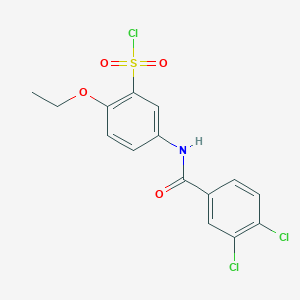

![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)
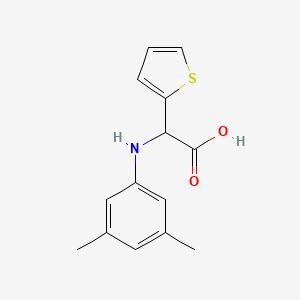
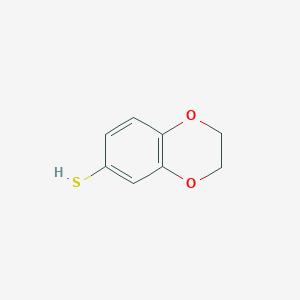
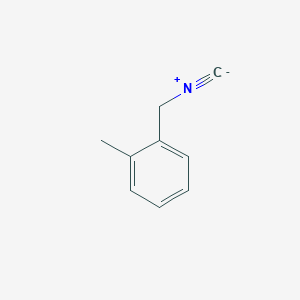
![3'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1607706.png)
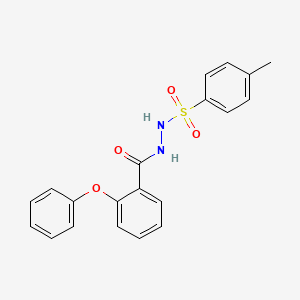
![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
